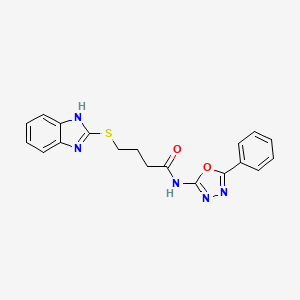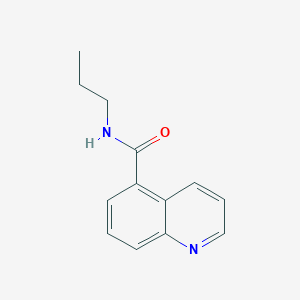
N-propylquinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylquinoline-5-carboxamide (also known as PQ-5) is a synthetic compound that has been extensively studied for its potential use in scientific research. PQ-5 is a derivative of quinoline, a heterocyclic aromatic compound that is found in many natural products. PQ-5 has been shown to have a variety of biochemical and physiological effects, which make it an attractive compound for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of PQ-5 is complex and involves multiple pathways. PQ-5 has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity. PQ-5 also binds to the ligand-binding domain of PPARγ, activating its transcriptional activity. PQ-5 has also been shown to modulate the activity of other enzymes and receptors, although the exact mechanisms are not fully understood.
Biochemical and Physiological Effects:
PQ-5 has a variety of biochemical and physiological effects. PQ-5 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. PQ-5 has also been shown to reduce inflammation and oxidative stress, which are important factors in the development of many chronic diseases. PQ-5 has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PQ-5 has several advantages for use in laboratory experiments. PQ-5 is a relatively simple compound to synthesize and can be obtained in large quantities. PQ-5 has also been shown to have a low toxicity profile, which makes it safe for use in animal studies. However, PQ-5 has some limitations for use in laboratory experiments. PQ-5 has a relatively short half-life, which means that it may not be effective for long-term studies. PQ-5 also has a limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PQ-5. One area of research is the development of PQ-5 analogs that have improved pharmacological properties. Another area of research is the investigation of the effects of PQ-5 on other enzymes and receptors. PQ-5 has also been shown to have anti-cancer effects, and future research could explore its potential as a therapeutic agent for the treatment of cancer. Finally, future research could investigate the effects of PQ-5 on cognitive function and memory, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Conclusion:
In conclusion, N-propylquinoline-5-carboxamide (PQ-5) is a synthetic compound that has been extensively studied for its potential use in scientific research. PQ-5 has a variety of biochemical and physiological effects, which make it an attractive compound for use in laboratory experiments. PQ-5 has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on PQ-5, including the development of analogs with improved pharmacological properties, investigation of its effects on other enzymes and receptors, and exploration of its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
PQ-5 can be synthesized using a variety of methods, including the reaction of 2-aminobenzonitrile with propyl bromide in the presence of a base. Other methods include the reaction of 2-cyanobenzene with propylamine in the presence of a catalyst. The synthesis of PQ-5 is relatively simple and can be carried out on a small scale in a laboratory setting.
Aplicaciones Científicas De Investigación
PQ-5 has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors. PQ-5 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. PQ-5 has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Propiedades
IUPAC Name |
N-propylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-8-15-13(16)11-5-3-7-12-10(11)6-4-9-14-12/h3-7,9H,2,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVWXQBNTMLUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylquinoline-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
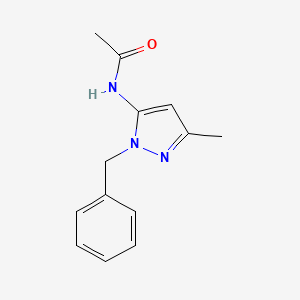
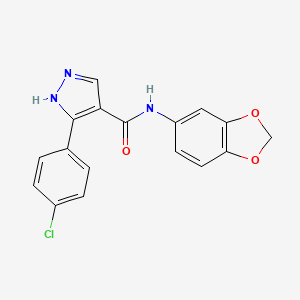
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
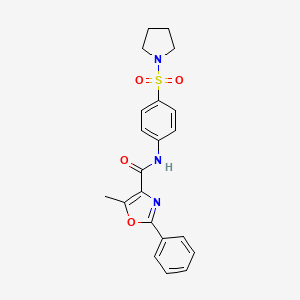
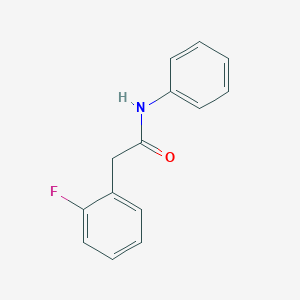
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
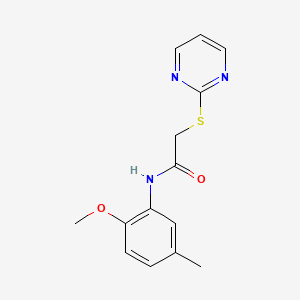
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)
